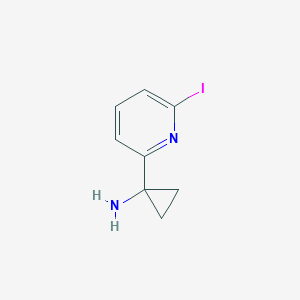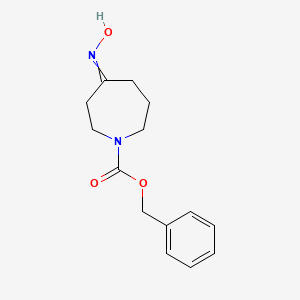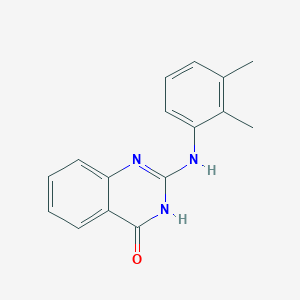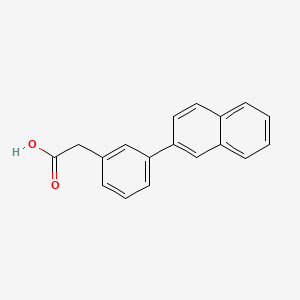![molecular formula C14H16FN3O B15065694 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. Spirocyclic compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a spiro center. This particular compound features a fluorophenyl group, a triazaspirodecane core, and a methyl group, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including N-arylation, reduction, and coupling reactions. One common synthetic route involves the following steps :
N-Arylation: The initial step involves the N-arylation of a pyrazolone derivative using a copper (I) iodide catalyst. This reaction forms an intermediate amine.
Reduction: The intermediate amine is then reduced to yield a secondary amine.
Coupling: The secondary amine is coupled with 3-(4-fluorophenyl)propionic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
Deprotection: The final step involves the deprotection of the Boc (tert-butoxycarbonyl) group using hydrochloric acid in 1,4-dioxane, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amine derivatives.
科学的研究の応用
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules.
Biology: It serves as a probe in biological studies to investigate the interactions of spirocyclic compounds with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding pockets of target proteins, modulating their activity. For example, it has been studied as an inhibitor of beta-secretase (BACE-1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
類似化合物との比較
Similar Compounds
8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one: This compound shares a similar spirocyclic core and fluorophenyl group but differs in its substituents, leading to variations in its biological activity.
8-(3-((1-Aminopropan-2-yl)oxy)benzyl)-4-(cyclohexylamino)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one: Another related compound with modifications that affect its binding affinity and specificity.
Uniqueness
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific combination of a fluorophenyl group, a triazaspirodecane core, and a methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H16FN3O |
|---|---|
分子量 |
261.29 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-4-methyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C14H16FN3O/c1-18-13(19)12(10-3-5-11(15)6-4-10)17-14(18)7-2-8-16-9-14/h3-6,16H,2,7-9H2,1H3 |
InChIキー |
SUBVPEQORWRIDO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=NC12CCCNC2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)





![1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B15065666.png)
![2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one](/img/structure/B15065670.png)






